4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dichlorophenyl, morpholino, and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, some indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to exert their effects by inhibiting specific enzymes or interacting with certain receptors . For example, some compounds have been found to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)-protein kinase B (PKB, AKT) signaling pathway .
Biochemical Pathways
For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, some compounds have been found to have certain absorption, distribution, metabolism, and excretion characteristics that affect their bioavailability .
Result of Action
For instance, some compounds have been found to exert anti-gastric cancer effects in vitro .
Action Environment
The synthesis of similar compounds has been found to be influenced by various factors such as the molar ratio of mixed acids, molar ratio of nitric acid to substrate, reaction temperature, total flow rate, and residence time in the reactor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with morpholine to form an intermediate, which is then subjected to further reactions with 3-(trifluoromethyl)benzaldehyde and nicotinonitrile under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction parameters and improve yield. The use of such advanced technologies allows for the efficient scaling up of the synthesis process while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinonitrile: Shares the trifluoromethyl group but lacks the dichlorophenyl and morpholino substitutions.
2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different substituents on the nicotinonitrile core.
Uniqueness
4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to its combination of dichlorophenyl, morpholino, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3N3O/c24-16-4-5-17(20(25)11-16)18-12-21(14-2-1-3-15(10-14)23(26,27)28)30-22(19(18)13-29)31-6-8-32-9-7-31/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCZLWIKFMQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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